Cycloheptyl (3-bromo-4-fluorophenyl)methanol
Description
Cycloheptyl (3-bromo-4-fluorophenyl)methanol is a substituted benzyl alcohol derivative characterized by a cycloheptyl group attached to a methanol-substituted aromatic ring bearing bromine (3-position) and fluorine (4-position) substituents. This compound’s structure combines steric bulk from the cycloheptyl moiety with electronic effects from the halogenated phenyl group, making it a candidate for applications in medicinal chemistry and materials science. Its synthesis typically involves nucleophilic substitution or Grignard reactions, as inferred from analogous compounds .
Properties
IUPAC Name |
(3-bromo-4-fluorophenyl)-cycloheptylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrFO/c15-12-9-11(7-8-13(12)16)14(17)10-5-3-1-2-4-6-10/h7-10,14,17H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STSPSAYHOQWEOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)C(C2=CC(=C(C=C2)F)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cycloheptyl (3-bromo-4-fluorophenyl)methanol typically involves the reaction of cycloheptyl magnesium bromide with 3-bromo-4-fluorobenzaldehyde. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction mixture is then quenched with water and the product is extracted using an organic solvent such as diethyl ether. The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Cycloheptyl (3-bromo-4-fluorophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other oxidizing agents in anhydrous conditions.
Reduction: LiAlH4 or NaBH4 in anhydrous ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3) or sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
Recent studies have indicated that cycloheptyl (3-bromo-4-fluorophenyl)methanol exhibits significant pharmacological properties. Its potential applications include:
- Antimicrobial Activity : Research has highlighted its efficacy against various bacterial and fungal strains, suggesting its use as an antimicrobial agent. For instance, compounds with similar structures have shown moderate antibacterial activity with minimum inhibitory concentration (MIC) values indicating effectiveness against specific pathogens .
- Neuropharmacology : The compound has been investigated for its effects on neuronal excitability, particularly in relation to ion channel modulation. Studies suggest that it may act as a state-dependent antagonist, influencing neuronal signaling pathways .
Case Studies and Research Findings
- Antimicrobial Evaluation :
- Molecular Docking Studies :
- Synthesis Innovations :
Summary Table of Applications
Mechanism of Action
The mechanism of action of Cycloheptyl (3-bromo-4-fluorophenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the bromine and fluorine substituents can influence the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclopentyl (3-bromo-4-fluorophenyl)methanol
- Structural Difference : Cyclopentyl ring (5-membered) vs. cycloheptyl (7-membered).
- Lipophilicity : Cycloheptyl confers higher lipophilicity (logP ≈ 4.2–4.5) compared to cyclopentyl (logP ≈ 3.8–4.1), as larger cycloalkyl groups increase hydrophobic interactions .
- Biological Activity : Cycloheptyl analogs in ERβ agonists (e.g., compound 13 in Sunden et al.) demonstrated 1,000-fold selectivity over ERα, attributed to improved steric complementarity with M336 in the ligand-binding pocket . Cyclopentyl analogs may exhibit reduced selectivity due to smaller ring size.
(3-Bromo-4-fluorophenyl)(cyclopropyl)methanol
- Structural Difference : Cyclopropyl (3-membered) vs. cycloheptyl.
- Physical Properties :
- Reactivity : Cyclopropyl’s ring strain enhances reactivity in ring-opening reactions, whereas cycloheptyl’s flexibility favors stable conformations in binding pockets .
[4-Cyclohexyl-3-(trifluoromethyl)phenyl]methanol
- Substituent Effects : Replacement of bromo/fluoro with trifluoromethyl alters electronic properties.
- Applications : The trifluoromethyl group enhances metabolic stability and electronegativity, making it suitable for CNS-targeting drugs. In contrast, bromo/fluoro substituents in the target compound may improve halogen bonding in enzyme inhibition .
Key Research Findings
- Ring Size and Selectivity : Cycloheptyl’s larger ring optimizes steric interactions in hydrophobic pockets (e.g., ERβ’s M336 residue), enhancing binding affinity and selectivity over smaller rings .
- Lipophilicity and Solubility : Higher logP in cycloheptyl derivatives may reduce aqueous solubility but improve membrane permeability, critical for CNS drug candidates .
- Synthetic Challenges : Cycloheptyl introduction requires careful optimization to avoid ring strain, as seen in Grignard reactions for similar structures .
Biological Activity
Cycloheptyl (3-bromo-4-fluorophenyl)methanol is an organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₆BrF₁O. The compound features a cycloheptyl group linked to a methanol moiety, which is further substituted with a 3-bromo-4-fluorophenyl group. The presence of bromine and fluorine atoms on the phenyl ring significantly influences its chemical reactivity and biological interactions.
This compound is hypothesized to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The unique substituent pattern may enhance its lipophilicity, potentially improving membrane permeability and bioavailability, which are critical factors in drug development.
Antibacterial Activity
Research indicates that compounds with similar structural motifs to this compound exhibit antibacterial properties. For instance, studies have shown that derivatives with bromine and fluorine substitutions can effectively inhibit bacterial growth, although specific data on this compound's activity remains limited.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli, S. aureus | TBD |
| Similar Compounds | P. aeruginosa, K. pneumoniae | 40-50 µg/mL |
Anticancer Activity
Preliminary studies suggest that compounds structurally related to this compound may possess anticancer properties. For example, certain derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, indicating potential for further exploration in cancer therapeutics.
Case Studies
- In Vitro Studies : A study involving the synthesis of related compounds showed that certain derivatives exhibited IC50 values as low as 9 nM against HT-29 colon cancer cells and 17 nM against MCF-7 breast cancer cells. These findings suggest that modifications in the substituent groups can enhance biological activity.
- Molecular Docking Studies : Computational studies have indicated favorable binding affinities for compounds similar to this compound when docked against specific protein targets involved in bacterial resistance mechanisms. These studies highlight the potential for this compound in drug design and development.
Q & A
Q. What are the recommended synthetic routes for Cycloheptyl (3-bromo-4-fluorophenyl)methanol, and how can regioselectivity be ensured?
Methodological Answer:
- Grignard Addition: React 3-bromo-4-fluorobenzaldehyde with cycloheptylmagnesium bromide under anhydrous THF at 0–5°C. Monitor reaction progress via TLC (hexane:ethyl acetate, 8:2). Quench with saturated NH₄Cl and purify via column chromatography (silica gel, gradient elution).
- Reduction Approach: Reduce pre-synthesized (3-bromo-4-fluorophenyl)(cycloheptyl)ketone using NaBH₄ in methanol. Confirm reduction efficiency via FT-IR (disappearance of C=O stretch at ~1700 cm⁻¹).
- Regioselectivity: Use steric/electronic directing groups (e.g., –Br, –F) to guide substitution patterns. For bromine placement, leverage meta-directing effects of fluorine .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR: Assign peaks using - and -NMR with DEPT-135 to differentiate CH₃, CH₂, and CH groups. Fluorine-induced splitting in -NMR confirms substitution position .
- X-ray Crystallography: For unambiguous structural confirmation, use SHELX-2018/3 (SHELXL) for refinement. Address potential cycloheptyl disorder via PART and SUMP instructions .
- HPLC-MS: Employ a C18 column (acetonitrile/water + 0.1% formic acid) to assess purity. Monitor molecular ion [M+H]⁺ at m/z 313.2 (calculated) .
Q. What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE: Use nitrile gloves, safety goggles, and a lab coat. Work in a fume hood to avoid inhalation of brominated/fluorinated vapors.
- Storage: Store at 2–8°C in amber glass under inert gas (Ar/N₂) to prevent photodegradation and oxidation. Label containers with CAS 106166-01-2 .
- Spill Management: Neutralize with activated carbon, collect in hazardous waste containers, and dispose per EPA guidelines .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., bond length discrepancies) be resolved during structure refinement?
Methodological Answer:
- Disorder Modeling: For flexible cycloheptyl groups, split positions using PART and refine occupancy factors with free variables in SHELXL. Validate via R-factor convergence (<5% difference) .
- Thermal Parameters: Apply anisotropic displacement parameters (ADPs) to bromine/fluorine atoms. Use ISOR restraints if thermal motion exceeds 0.05 Ų .
- Validation Tools: Cross-check with PLATON’s ADDSYM to detect missed symmetry and Mercury’s Mogul for bond-length/angle outliers .
Q. What computational strategies predict the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- DFT Calculations: Use Gaussian 16 with B3LYP/6-311+G(d,p) to model Suzuki-Miyaura coupling. Calculate Fukui indices () to identify nucleophilic sites on the aryl bromide .
- Molecular Dynamics: Simulate reaction trajectories in explicit solvent (e.g., DMF) using GROMACS. Assess activation energy barriers for Pd-catalyzed steps .
- QSAR Modeling: Train models on brominated aryl alcohol datasets to predict regioselectivity in C–C bond formation .
Q. How can conflicting NMR and crystallography data (e.g., stereochemical assignments) be reconciled?
Methodological Answer:
- Dynamic Effects: Perform VT-NMR (variable temperature) to detect conformational exchange broadening (e.g., cycloheptyl chair-boat transitions). Compare with NOESY for spatial correlations .
- Twinned Crystals: Use TWIN/BASF commands in SHELXL to refine twinned domains. Validate with Hooft parameters (<0.05) .
- Solid-State vs. Solution State: Compare XRD torsional angles with solution-phase DFT-optimized structures to identify packing-induced distortions .
Q. What strategies optimize reaction yields while minimizing halogen-exchange byproducts?
Methodological Answer:
- Catalyst Screening: Test Pd(PPh₃)₄ vs. XPhos ligands for Suzuki coupling. For Buchwald-Hartwig amination, use BrettPhos Pd G3 to suppress β-hydride elimination .
- Solvent Effects: Use DMAc for polar transition states or toluene for sterically hindered systems. Add Cs₂CO₃ as a base to enhance deprotonation .
- In Situ Monitoring: Employ ReactIR to track intermediate formation (e.g., boronate esters) and adjust reaction time/temperature dynamically .
Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions?
Methodological Answer:
- Stress Testing: Incubate in 0.1M HCl (pH 1), 0.1M NaOH (pH 13), and 3% H₂O₂ at 40°C. Monitor degradation via UPLC-MS at 0, 24, 48 h.
- Degradation Pathways: Fluorine’s electron-withdrawing effect enhances acid resistance but increases susceptibility to nucleophilic attack in base. Bromine may undergo elimination under strong base .
- Stabilizers: Add BHT (0.01% w/v) to mitigate radical-mediated oxidation in storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
